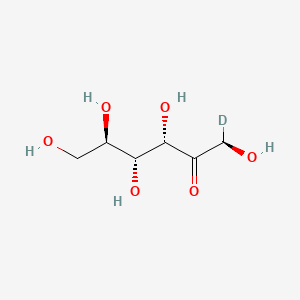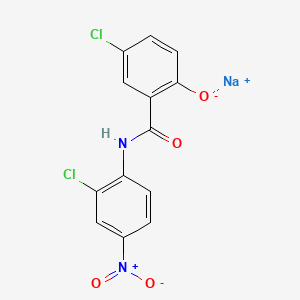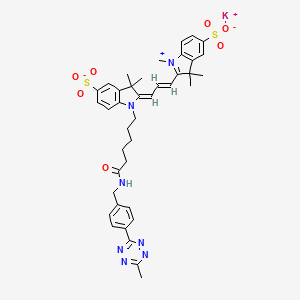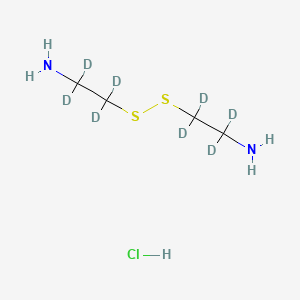
D-Fructose-d
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Fructose-d, commonly known as D-fructose, is a ketohexose and one of the most important monosaccharides in nature. It is a simple sugar found in many plants, where it is often bonded to glucose to form the disaccharide sucrose. D-fructose is the sweetest naturally occurring sugar and is found in honey, fruits, and root vegetables .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
D-fructose can be synthesized through the isomerization of D-glucose. This process involves the enzyme glucose isomerase, which catalyzes the conversion of D-glucose to D-fructose under specific conditions. The reaction typically occurs at a pH of 7-8 and a temperature of 60-70°C .
Industrial Production Methods
Industrial production of D-fructose often involves the hydrolysis of sucrose, which yields an equimolar mixture of D-glucose and D-fructoseAnother common method is the enzymatic conversion of glucose in high-fructose corn syrup production .
Análisis De Reacciones Químicas
Types of Reactions
D-fructose undergoes several types of chemical reactions, including:
Oxidation: D-fructose can be oxidized to form 5-hydroxymethylfurfural (HMF) under acidic conditions.
Reduction: It can be reduced to form sugar alcohols such as sorbitol.
Isomerization: D-fructose can be isomerized to D-glucose under basic conditions.
Common Reagents and Conditions
Oxidation: Acidic catalysts such as hydrochloric acid or sulfuric acid are commonly used.
Reduction: Hydrogen gas in the presence of a metal catalyst like nickel is used.
Isomerization: Basic conditions using sodium hydroxide or potassium hydroxide are employed.
Major Products
Oxidation: 5-Hydroxymethylfurfural (HMF)
Reduction: Sorbitol
Isomerization: D-glucose
Aplicaciones Científicas De Investigación
D-fructose has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various chemicals and as a standard in analytical chemistry.
Biology: Studied for its role in metabolic pathways and its effects on cellular processes.
Medicine: Investigated for its impact on human health, particularly in relation to diabetes and obesity.
Industry: Utilized in the production of high-fructose corn syrup, a common sweetener in the food industry
Mecanismo De Acción
D-fructose exerts its effects primarily through its metabolism in the liver. It is phosphorylated by fructokinase to form fructose-1-phosphate, which is then cleaved by aldolase B to form dihydroxyacetone phosphate and glyceraldehyde. These intermediates enter glycolysis and gluconeogenesis pathways, influencing energy production and storage .
Comparación Con Compuestos Similares
Similar Compounds
D-glucose: An aldohexose and the most abundant monosaccharide in nature.
D-galactose: An aldohexose found in milk and dairy products.
Uniqueness
D-fructose is unique among these hexoses due to its ketohexose structure, which allows it to participate in different chemical reactions compared to aldohexoses. It is also the sweetest naturally occurring sugar, making it highly desirable in the food industry .
Propiedades
Fórmula molecular |
C6H12O6 |
|---|---|
Peso molecular |
181.16 g/mol |
Nombre IUPAC |
(1R,3S,4R,5R)-1-deuterio-1,3,4,5,6-pentahydroxyhexan-2-one |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6-/m1/s1/i2D/t2-,3-,5-,6- |
Clave InChI |
BJHIKXHVCXFQLS-KWZZJJANSA-N |
SMILES isomérico |
[H][C@@]([2H])(C(=O)[C@H]([C@@H]([C@@H](CO)O)O)O)O |
SMILES canónico |
C(C(C(C(C(=O)CO)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-N-hydroxy-3-[5-[(2-naphthalen-1-ylacetyl)amino]pyridin-2-yl]prop-2-enamide](/img/structure/B12400232.png)


methylsulfanyl]butanoic acid](/img/structure/B12400242.png)


![propan-2-yl (2S)-2-[[[(2R,4S,5R)-5-(2-amino-6-methoxypurin-9-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B12400249.png)


![3,4,5-trihydroxy-N-[4-[(4-hydroxybenzoyl)amino]phenyl]benzamide](/img/structure/B12400282.png)
![1-[(2S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12400299.png)


